molecular formula C16H10N2O5 B12575730 (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12575730
M. Wt: 310.26 g/mol
InChI Key: QIQHRYFDXTWGFB-UKTHLTGXSA-N
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Description

(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a benzylidene group attached to an oxazole ring, with additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzylidene or oxazole derivatives.

Scientific Research Applications

(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and hydroxyl groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxy-5-nitrobenzylidene)pentanehydrazide
  • (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene)propane hydrazide

Uniqueness

(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential applications compared to similar compounds. The presence of the oxazole ring and the specific arrangement of functional groups make it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

(4E)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O5/c19-14-7-6-12(18(21)22)8-11(14)9-13-16(20)23-15(17-13)10-4-2-1-3-5-10/h1-9,19H/b13-9+

InChI Key

QIQHRYFDXTWGFB-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)O2

Origin of Product

United States

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